molecular formula C17H20N2O2S B7829574 Dioxopromethazine CAS No. 13582-97-3

Dioxopromethazine

Cat. No. B7829574
CAS RN: 13582-97-3
M. Wt: 316.4 g/mol
InChI Key: FDXKCOBAFGSMDJ-UHFFFAOYSA-N
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Description

Dioxopromethazine is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dioxopromethazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioxopromethazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stability in Aqueous Solutions : Dioxopromethazine is used in therapies as an antihistamine agent. A study focusing on the stability of dioxopromethazine in aqueous solutions and ophthalmic instillation Promefrin revealed that it is not stable when exposed to direct sunlight. However, storing it in conditions like a brown-glass prescription bottle can protect the active ingredient from decomposition (Capková et al., 2004).

  • Stereoselective Pharmacokinetics in Rats : Research has established a method for the quantification of R- and S-Dioxopromethazine in rat plasma, finding significant differences in the main pharmacokinetic parameters between the enantiomers. This indicates stereoselective behaviors of Dioxopromethazine enantiomers in rats (Lun et al., 2021).

  • Bioequivalence Study : A study on the bioequivalence of Dioxopromethazine Hydrochloride granules in healthy volunteers, using HPLC for plasma concentration determination, showed that two formulations were bioequivalent (Dai, 2007).

  • Interaction with β-Cyclodextrin and BSA : A fluorescence quenching method study demonstrated Dioxopromethazine's strong ability to quench the fluorescence of bovine serum albumin (BSA) by forming a new compound. It also explored the inclusion reaction between β-cyclodextrin and Dioxopromethazine (Zhang et al., 2008).

  • Capillary Electrophoresis with Electrochemiluminescence Detection : A method for determining Dioxopromethazine hydrochloride using capillary electrophoresis with electrochemiluminescence detection has been developed, showing high sensitivity and selectivity (Li et al., 2005).

  • Simultaneous Isotachophoresis Determination in Eye Drops : A study using capillary isotachophoresis for simultaneous determination of Dioxopromethazine and phenylephrine in eye drops showed precision and correctness of the method (Kubacák et al., 2004).

  • Solubility in Different Solvents : The solubility of Dioxopromethazine hydrochloride in various solvents was measured, showing a good fit with a semiempirical equation across different solvents (Li et al., 2008).

properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKCOBAFGSMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929821
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxopromethazine

CAS RN

13582-96-2, 13754-56-8, 13582-97-3
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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